molecular formula C16H14BrNO5S B2874002 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide CAS No. 863022-82-6

5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide

Cat. No.: B2874002
CAS No.: 863022-82-6
M. Wt: 412.25
InChI Key: QQOZATBRZSHTAB-UHFFFAOYSA-N
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Description

5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide is a complex organic compound characterized by its bromine, sulfur, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide typically involves multiple steps, starting with the bromination of the corresponding furan derivative. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The bromine atom can be reduced to form the corresponding bromide.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of bromides.

  • Substitution: : Formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural complexity and potential biological activity.

Medicine

Potential medicinal applications include the development of new drugs, particularly in the areas of anti-inflammatory or anticancer agents. Its unique structure may interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-furamide

  • 5-bromo-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-iodobenzamide

Uniqueness

The uniqueness of 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide lies in its specific combination of functional groups and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO5S/c1-22-13-4-2-11(3-5-13)18(12-8-9-24(20,21)10-12)16(19)14-6-7-15(17)23-14/h2-9,12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOZATBRZSHTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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